Pim-1 Kinase Potency: 22‑Fold Advantage Over the Closest Cyclopropyl Analog
The target compound (6‑isopropylamino) inhibits recombinant Pim‑1 kinase with an IC50 of 0.026 μM in a radiometric ATP‑site competition assay (Filter Binding Assay, 10 μM ATP). In the same assay by Bullock et al., the directly analogous 6‑cyclopropylamino derivative (CID 29131460) requires an IC50 of 0.56 μM, representing a 22‑fold loss in potency attributable solely to steric and conformational differences at the 6‑position [1]. The 6‑cyclohexylamino analog (DB08708) is >130‑fold less potent (IC50 = 3.4 μM) [1].
| Evidence Dimension | Pim-1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.026 μM |
| Comparator Or Baseline | 6‑cyclopropylamino analog: 0.56 μM; 6‑cyclohexylamino analog: 3.4 μM |
| Quantified Difference | 22‑fold vs. cyclopropyl analog; 131‑fold vs. cyclohexyl analog |
| Conditions | Recombinant Pim‑1, radiometric Filter Binding Assay, 10 μM ATP |
Why This Matters
This 22‑fold potency advantage over the closest commercially cataloged isostere directly translates into lower compound consumption, higher assay sensitivity, and reduced off‑target risk for Pim‑1‑centric screens.
- [1] Bullock, A. N.; Russo, S.; Amos, A.; Pagano, N.; Bregman, H.; Debreczeni, J. É.; Lee, W. H.; von Delft, F.; Meggers, E.; Knapp, S. Crystal Structure of the PIM1 Kinase in Complex with an N-(propan-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine Inhibitor. PDB 3JXW; RCSB Protein Data Bank, 2009. View Source
